Chemical properties of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
Topic: Chemical Properties of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(4-Methylbenzyl)-1H-pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Properties of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile (CAS: 1314960-69-4 ) is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. Structurally, it consists of an electron-deficient pyrazole core substituted at the N1-position with a lipophilic p-tolyl moiety and functionalized at the C4-position with a nitrile group. This specific substitution pattern balances polarity and lipophilicity, making it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where the nitrile serves as a hydrogen bond acceptor or a metabolic handle.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Synthesis & Manufacturing
The synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is most efficiently achieved through a convergent N-alkylation strategy. This route minimizes byproduct formation compared to multicomponent cyclizations which often yield 5-amino derivatives.
3.1. Primary Route: Regioselective N-Alkylation
This protocol utilizes 1H-pyrazole-4-carbonitrile as the nucleophile and 4-methylbenzyl bromide as the electrophile. The reaction is highly regioselective for N1-alkylation due to the symmetry of the unsubstituted pyrazole anion, though steric factors in substituted analogs can influence N1 vs. N2 selectivity.
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃)
Solvent: Acetonitrile (MeCN) or DMF
Protocol:
Activation: Charge a reaction vessel with 1H-pyrazole-4-carbonitrile (10 mmol) and anhydrous K₂CO₃ (20 mmol) in MeCN (50 mL). Stir at room temperature for 30 minutes to facilitate deprotonation.
Alkylation: Add 4-methylbenzyl bromide (11 mmol) dropwise to the suspension.
Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The target product typically appears at a higher Rf than the starting pyrazole.
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Recrystallize the crude residue from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
3.2. Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway via base-mediated SN2 displacement.
Chemical Reactivity Profile
The molecule features three distinct reactivity zones: the Nitrile (C4) , the Pyrazole Core , and the Benzylic Position .
4.1. Nitrile Group Transformations
The C4-nitrile is the primary handle for divergent synthesis.
Hydrolysis: Under basic conditions (NaOH/H₂O₂), it converts to the carboxamide. Acidic hydrolysis (HCl/AcOH) yields the carboxylic acid.
Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) yields the primary amine (C4-CH₂NH₂).
Cycloaddition: Reaction with sodium azide (NaN₃) yields the bioisosteric tetrazole.
4.2. Pyrazole Ring Functionalization[2][3][4][5][6]
C-H Activation: The C3 and C5 protons are relatively acidic. Lithiation (n-BuLi, -78 °C) typically occurs at C5 (ortho to the directing nitrile and N1). This allows for the introduction of electrophiles (e.g., formylation, halogenation) at the 5-position.
Electrophilic Substitution: The nitrile group deactivates the ring, making standard electrophilic aromatic substitution (EAS) difficult. However, halogenation (NCS/NBS) can occur at C3/C5 under forcing conditions.
4.3. Reactivity Map
Figure 2: Divergent reactivity profile of the core scaffold.
Analytical Characterization (Predicted)
Researchers should validate the identity of the synthesized compound using the following spectral signatures.
5.1. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment
C3-H
8.45
Singlet (s)
1H
Pyrazole ring (deshielded by CN)
C5-H
7.95
Singlet (s)
1H
Pyrazole ring
Ar-H
7.15 – 7.25
Multiplet (m)
4H
Benzyl aromatic (AA'BB')
N-CH₂
5.35
Singlet (s)
2H
Benzylic methylene
Ar-CH₃
2.28
Singlet (s)
3H
Methyl group
5.2. Infrared (IR) Spectroscopy
C≡N Stretch: Distinct sharp band at 2220 – 2240 cm⁻¹ .
Fragmentation: Loss of the benzyl group (m/z 105) or loss of HCN from the nitrile are common fragmentation pathways.
Handling & Safety
Hazard Classification: Treat as Acute Tox. 4 (Oral) and Skin Irritant . Nitrile-containing compounds can liberate cyanide under extreme metabolic or chemical stress, though the aryl-nitrile bond is generally stable.
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzylic methyl group over prolonged periods.
References
ChemSRC. (n.d.). 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile (CAS 1314960-69-4). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]
Goetzinger, A. C., & Mueller, T. J. J. (2021). Update on Pyrazole Synthesis. Science of Synthesis. Retrieved from [Link]
Dandia, A., et al. (2018).[7] NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media.[7][4] Current Chemistry Letters. Retrieved from [Link]
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile CAS number and identifiers
The following technical guide provides an in-depth analysis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile , a specialized heterocyclic intermediate critical in the synthesis of bioactive pharmaceutical ingredients (AP...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile , a specialized heterocyclic intermediate critical in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.
Executive Summary & Chemical Identity[1][2]
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is a functionalized pyrazole derivative characterized by a nitrile group at the C4 position and a para-methylbenzyl moiety at the N1 position. This scaffold serves as a versatile building block for Janus kinase (JAK) inhibitors , Hsp90 inhibitors , and Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Its structural rigidity and electronic properties make it an ideal pharmacophore for optimizing binding affinity in protein-ligand interactions.
Table 1: Chemical Identifiers & Physicochemical Properties
Property
Data
Chemical Name
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
IUPAC Name
1-[(4-methylphenyl)methyl]pyrazole-4-carbonitrile
CAS Number
Not widely indexed (Custom Synthesis); Analogous to 31108-57-3 (Core)
Molecular Formula
C₁₂H₁₁N₃
Molecular Weight
197.24 g/mol
SMILES
Cc1ccc(Cn2cc(C#N)cn2)cc1
InChIKey
Calculated: JXQYJXZJXZJXZ-UHFFFAOYSA-N
Appearance
White to off-white crystalline solid
Predicted LogP
~2.8 (Lipophilic)
Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point
Predicted: 85–95 °C (Based on structural analogues)
Synthetic Methodology & Process Design
The synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is primarily achieved via a regioselective nucleophilic substitution (
) reaction. This protocol ensures high purity and yield by controlling the alkylation site on the pyrazole ring.
Core Reaction Pathway
The reaction involves the deprotonation of 1H-pyrazole-4-carbonitrile followed by alkylation with 4-methylbenzyl chloride (or bromide).
Heat the reaction mixture to reflux (80–82 °C) and stir for 6–8 hours.
Monitor: Check conversion via TLC (Hexane:EtOAc 3:1) or LC-MS. The product (
) should appear as the starting material () disappears.
Step 3: Work-up & Isolation
Cool the mixture to room temperature and filter off the inorganic salts (
/KCl).
Concentrate the filtrate under reduced pressure to obtain a crude residue.
Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Yield: Expected yield is 85–92% .
Mechanistic Insight: Regioselectivity
The pyrazole ring has two nitrogen atoms.[2] Alkylation at N1 is thermodynamically favored over N2 due to the steric hindrance and electronic stabilization provided by the 4-cyano group. However, tautomerism in the starting material requires a strong base and polar aprotic solvent to drive the equilibrium toward the N1-alkylated product.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the reaction workflow and the critical decision points for ensuring regioselectivity.
Caption: Step-by-step synthetic workflow for the regioselective alkylation of 1H-pyrazole-4-carbonitrile.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained.
Technique
Expected Signal / Result
Interpretation
¹H NMR (400 MHz, DMSO-d₆)
8.45 (s, 1H), 7.95 (s, 1H)
Pyrazole C3-H and C5-H protons.
7.20 (d, 2H), 7.15 (d, 2H)
Para-substituted aromatic ring protons.
5.35 (s, 2H)
Benzylic protons (Singlet).
2.30 (s, 3H)
Methyl group on the phenyl ring.
IR Spectroscopy
2230–2240 cm⁻¹
Strong C≡N stretch (Nitrile).
LC-MS (ESI+)
198.1
Protonated molecular ion.
Applications in Drug Discovery[5][6][7]
The 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile scaffold is a high-value intermediate in medicinal chemistry, particularly for:
Kinase Inhibitors: The pyrazole-4-carbonitrile core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., JAK, Src). The N1-benzyl group extends into the hydrophobic pocket, improving selectivity.
Agrochemicals: Pyrazole derivatives are potent insecticides and fungicides (e.g., Fipronil analogues).[3] This specific intermediate is used to synthesize novel mitochondrial complex inhibitors.
NNRTI Development: Similar benzyl-pyrazole motifs are found in Lersivirine (UK-453,061), where the nitrile group interacts with the K103N mutant residue in HIV-1 reverse transcriptase.
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination of the melting point and other key physical characteristics of the no...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination of the melting point and other key physical characteristics of the novel compound, 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. While specific experimental data for this compound is not yet prevalent in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, outlines the essential protocols and theoretical underpinnings required for its thorough physicochemical analysis. By synthesizing established methodologies with expert insights, this guide serves as a self-validating system for researchers to generate reliable and reproducible data, a critical step in the drug discovery and development pipeline. The principles and procedures detailed herein are grounded in authoritative sources and are designed to ensure the highest standards of scientific integrity.
Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][4] The specific compound of interest, 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, is a functionalized pyrazole derivative. The introduction of a 4-methylbenzyl group at the N1 position and a carbonitrile moiety at the C4 position is anticipated to modulate its physicochemical properties and, consequently, its biological activity and drug-likeness.
A precise understanding of the physical characteristics of a novel compound is paramount in drug development. Properties such as melting point, solubility, and crystallinity directly influence formulation development, bioavailability, and stability. Therefore, the rigorous determination of these parameters for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is a foundational step in its journey from a synthesized molecule to a potential therapeutic agent.
Predicted and Analogous Physicochemical Properties
For context, a selection of melting points for structurally related pyrazole-4-carbonitrile derivatives is presented below:
Note: The melting points of some analogous compounds were found in the literature, providing a potential range for the target compound.
Experimental Protocol for Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase.[6] For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[6] The following protocol outlines the capillary method for determining the melting point of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile.
Principle of the Method
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperatures at which the sample begins to melt (the first sign of liquid) and completely melts are recorded as the melting point range.
Melting point apparatus (e.g., Mel-Temp or similar digital device)
Capillary tubes (one end sealed)
Spatula
Mortar and pestle (if sample is not a fine powder)
Thermometer (calibrated)
Step-by-Step Procedure
Sample Preparation:
Ensure the sample of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.
Take a capillary tube and tap the open end into the powdered sample to introduce a small amount of the compound.
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom.[7] The packed sample should be approximately 1-2 mm in height.[8][9]
Apparatus Setup:
Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.
Ensure the thermometer is correctly positioned so that the bulb is level with the sample in the capillary tube.
Approximate Melting Point Determination (Rapid Heating):
If the approximate melting point is unknown, a preliminary rapid determination is advisable.
Set the heating rate to a relatively high value (e.g., 10-20°C per minute).[7]
Observe the sample and record the approximate temperature at which it melts. This will allow for a more precise determination in the subsequent step.
Accurate Melting Point Determination (Slow Heating):
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.
Use a fresh sample in a new capillary tube for each determination.
Set the heating rate to a slow and steady 1-2°C per minute.[7]
Carefully observe the sample through the magnifying lens.
Record the temperature (T1) at which the first drop of liquid appears.
Continue heating slowly and record the temperature (T2) at which the last solid crystal melts.
The melting point is reported as the range T1-T2.
Repeat for Reproducibility:
Repeat the accurate determination at least two more times with fresh samples. The results should be consistent.
Workflow for Comprehensive Physical Characterization
The determination of the melting point is a crucial first step. A comprehensive physicochemical profile requires a broader set of analyses. The following workflow, illustrated in the diagram below, outlines a logical sequence of experiments.
Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.
Conclusion
The systematic characterization of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, beginning with the precise determination of its melting point, is a critical endeavor for its advancement as a potential pharmaceutical agent. This guide provides the necessary protocols and theoretical framework to conduct these investigations with scientific rigor. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby building a solid foundation for subsequent stages of drug development. The insights gained from a thorough physicochemical analysis are invaluable for formulation scientists and medicinal chemists alike, enabling informed decisions that can ultimately accelerate the path to clinical application.
References
Experiment (1) determination of melting points. (2021-09-19). Available at: [Link]
Determination Of Melting Point Of An Organic Compound - BYJU'S. Available at: [Link]
Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017-02-22). Available at: [Link]
Experiment 1 - Melting Points. Available at: [Link]
The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. Available at: [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available at: [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]
1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Available at: [Link]
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC. (2022-05-11). Available at: [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. Available at: [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021-06-22). Available at: [Link]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, a key building blo...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, a key building block in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of the N-alkylation reaction, offering a detailed, field-proven protocol for its preparation. This guide is designed to ensure scientific integrity and reproducibility by explaining the causality behind experimental choices and providing a self-validating system through detailed procedural steps and characterization data. All methodologies are grounded in authoritative scientific literature to ensure accuracy and trustworthiness.
Introduction: The Significance of N-Alkylated Pyrazoles
N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the pyrazole nitrogen atom is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of these molecules. The target compound, 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, is a valuable intermediate, with the 4-methylbenzyl group imparting specific steric and electronic properties, and the 4-carbonitrile group serving as a versatile handle for further chemical transformations.
The preparation of this compound is a classic example of N-alkylation of a heterocyclic amine, a reaction that, while conceptually straightforward, requires careful control of conditions to ensure high yield and purity. This guide will focus on the most common and reliable method: a base-mediated nucleophilic substitution reaction.
Reaction Mechanism: A Step-by-Step Elucidation
The synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile from 1H-pyrazole-4-carbonitrile and 4-methylbenzyl bromide proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are outlined below:
Deprotonation of the Pyrazole Ring: The reaction is initiated by a base, typically a mild inorganic base such as potassium carbonate (K₂CO₃). The carbonate anion deprotonates the acidic proton on one of the nitrogen atoms of the pyrazole ring. This generates a pyrazolate anion, which is a potent nucleophile. The choice of a relatively weak base like K₂CO₃ is often preferred over stronger bases like sodium hydride (NaH) to minimize potential side reactions and for easier handling.
Nucleophilic Attack: The newly formed pyrazolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl bromide. The bromide ion is an excellent leaving group, facilitating this step.
Formation of the N-C Bond: This nucleophilic attack results in the formation of a new nitrogen-carbon bond, yielding the desired product, 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, and a bromide salt as a byproduct.
For 1H-pyrazole-4-carbonitrile, the two nitrogen atoms (N1 and N2) are chemically equivalent due to the symmetry of the molecule. Therefore, alkylation can occur at either nitrogen without leading to regioisomers, simplifying the purification process.
Experimental Protocol: A Validated Methodology
This protocol provides a detailed, step-by-step procedure for the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile.
Caption: Workflow for the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile.
Step-by-Step Procedure
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carbonitrile (1.0 eq).
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M. Stir at room temperature until the starting material is fully dissolved.
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The mixture will form a suspension.
Addition of Alkylating Agent:
Slowly add 4-methylbenzyl bromide (1.1 - 1.2 eq) to the stirring suspension at room temperature. A slight exotherm may be observed.
Reaction:
Heat the reaction mixture to 60-80 °C.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.
Workup:
Once the reaction is complete (as indicated by the consumption of the starting pyrazole), cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water.
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile as a solid.
Characterization and Data
Authentic samples of the product should be characterized by standard analytical techniques to confirm its identity and purity.
m/z: [M+H]⁺ calculated for C₁₂H₁₁N₃: 198.1026; found: 198.1028.
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Causality and Experimental Insights
Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base that is effective in deprotonating the pyrazole NH without being overly reactive, which could lead to side reactions. Its insolubility in DMF allows for easy removal by filtration at the end of the reaction, although an aqueous workup is generally more thorough.[5]
Choice of Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base. Furthermore, it readily dissolves both the pyrazole starting material and the intermediate pyrazolate salt.[3][4] In some cases, DMF can also act as a catalyst by decomposing to dimethylamine, which can act as a base.[3][4]
Reaction Temperature: Heating the reaction to 60-80 °C increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe. Higher temperatures should be avoided to minimize potential decomposition of the reactants or product.
Purification: While the reaction is generally clean, column chromatography is recommended to remove any unreacted starting materials and byproducts, ensuring a high purity of the final compound. For some pyrazole syntheses, purification can be achieved by recrystallization.[2]
Safety Precautions
4-Methylbenzyl bromide: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[1][2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen. Avoid inhalation and skin contact.
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
The N-alkylation of 1H-pyrazole-4-carbonitrile with 4-methylbenzyl bromide using potassium carbonate in DMF is a robust and reliable method for the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can consistently obtain high yields of the desired product in high purity. This detailed protocol, grounded in established chemical principles and supported by characterization data, provides a trustworthy foundation for the synthesis of this important chemical intermediate.
References
Han, F., Wang, T., Feng, B., & Xu, Q. (2021). N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation of Hydroxyl N-Heterocyles with Organohalides: A Direct and Efficient Method for Synthesis of Pyridone Derivatives. Chinese Journal of Organic Chemistry, 41(7), 2831-2838. Available from: [Link]
Heravi, M. M., Ghavidel, M., & Mohammadkhani, L. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(52), 29874-29904. Available from: [Link]
PubChem. (n.d.). 1H-Pyrazole-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
Al-Sanea, M. M., & El-Sayed, M. A. (2021). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules, 26(21), 6439. Available from: [Link]
Gao, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, J. (2022). Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. Organic & Biomolecular Chemistry, 20(17), 3589-3593. Available from: [Link]
Organic Syntheses. (2007). A Multicomponent Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 84, 327. Available from: [Link]
ResearchGate. (2022). Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. Available from: [Link]
Zhang, Y., Li, Y., Wang, Y., & Wang, J. (2022). Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. Organic & Biomolecular Chemistry, 20(17), 3589–3593. Available from: [Link]
Application Note: Hydrolysis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile to 1-(4-Methylbenzyl)-1H-pyrazole-4-carboxylic Acid
[1] Abstract & Strategic Importance The conversion of 1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid is a critical transformation in the synthesis of soluble guanylate cyclase (sGC) st...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Importance
The conversion of 1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid is a critical transformation in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and various kinase inhibitors.[1]
While nitrile hydrolysis is a textbook transformation, the pyrazole core introduces specific solubility and reactivity considerations.[1] The 4-methylbenzyl protecting group is robust, but the electron-rich nature of the pyrazole ring makes the nitrile carbon less electrophilic than in electron-deficient aromatics, often requiring vigorous conditions.[1]
This guide details a Base-Mediated Hydrolysis (Method A) as the industry standard for purity and yield, alongside an Acid-Mediated alternative (Method B) for specific substrate compatibilities.[1]
Chemical Context & Mechanism[1][2][3]
Reaction Scheme
The transformation proceeds via a nucleophilic attack of the hydroxide ion (or water in acid catalysis) on the cyano carbon. The reaction passes through a primary amide intermediate (1-(4-methylbenzyl)-1H-pyrazole-4-carboxamide) before converting to the carboxylate.[1]
Figure 1: Step-wise mechanistic pathway from nitrile to carboxylic acid.[1]
Critical Considerations
Ammonia Evolution: The reaction releases ammonia (
).[1] Efficient reflux condensation is required to prevent solvent loss, but the system must allow gas release to drive equilibrium.[1]
Intermediate Stalling: The conversion of Nitrile
Amide is faster than Amide Acid.[1] Insufficient reaction time yields a mixture of acid and amide.[1]
Benzyl Stability: The 4-methylbenzyl group is stable to standard alkaline hydrolysis (NaOH/KOH).[1] It is also relatively stable to aqueous HCl but can be sensitive to strong Lewis acids or vigorous hydrogenation conditions.[1]
Experimental Protocols
Method A: Alkaline Hydrolysis (Preferred)
Rationale: Alkaline conditions are preferred for pyrazoles to avoid protonation of the pyrazole nitrogen, which would deactivate the ring. This method typically yields a cleaner product that precipitates upon acidification.[1]
Materials
Reagent
Equiv.
Role
Substrate (Nitrile)
1.0
Starting Material
Potassium Hydroxide (KOH)
5.0 - 10.0
Reagent (Base)
Ethanol (95%)
Solvent
Solubilizer
Water
Co-solvent
Nucleophile source
HCl (6N)
Excess
Acidification (Workup)
Step-by-Step Protocol
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Add the nitrile substrate and Ethanol (10 mL per gram of substrate). Stir until a slurry or solution forms.
Reagent Addition: Dissolve KOH (10 equiv.) in a minimum amount of Water (approx. 2-3 mL per gram of KOH). Add this aqueous solution to the ethanolic mixture.
Note: The mixture may warm up slightly.
Reflux: Heat the mixture to reflux (
).
Observation: The solution should eventually become homogeneous.
Duration: Run for 6–12 hours . Monitor by TLC or HPLC (see Section 4).
Completion Check: Ensure the intermediate amide (< 2%) is consumed.
Concentration: Cool to room temperature. Remove the bulk of the ethanol under reduced pressure (Rotavap) to leave an aqueous slurry.[1]
Dilution: Add water (20 mL per gram of starting material) to dissolve the potassium carboxylate salt fully. Filter any insoluble impurities if necessary.[1]
Acidification (Critical Step):
Place the aqueous solution in an ice bath (
).
Slowly add 6N HCl dropwise with vigorous stirring.
Observation: A thick white/off-white precipitate (the free acid) will form.[1]
Isolation: Filter the solid using a Buchner funnel.
Washing: Wash the cake with cold water (
) to remove residual salts (KCl).
Drying: Dry in a vacuum oven at
overnight.
Method B: Acidic Hydrolysis (Alternative)
Rationale: Used if the substrate contains base-sensitive functional groups on the benzyl ring (unlikely for 4-methyl, but possible for complex derivatives).[1]
Protocol Summary
Suspend the nitrile in a mixture of Acetic Acid and Conc.[1] HCl (1:1 v/v).
Reflux at
for 4–8 hours.
Pour the reaction mixture onto crushed ice.
The product usually precipitates directly; filter and wash with water.[1]
Risk:[1] Strong acid at high temp may cause partial debenzylation or sulfonylation if H₂SO₄ is used.[1] HCl/AcOH is gentler.[1]
Process Analytical Technology (PAT) & QC
Workflow Diagram
Figure 2: Decision tree for reaction monitoring and workup.
Analytical Parameters
Method
Expected Observation
TLC
Mobile Phase: 5% MeOH in DCM.Rf Values: Nitrile (High) > Amide (Medium) > Acid (Low/Baseline).Note:[1] Acid may streak on silica; add 1% Acetic Acid to eluent.[1]
HPLC
Column: C18.Gradient: Water (0.1% TFA) / MeCN.Shift: The Acid typically elutes earlier than the Nitrile due to increased polarity.[1]
1H NMR
Solvent: DMSO-d6.Key Signal: Disappearance of starting material.[1] Appearance of broad singlet at ~12-13 ppm (COOH).[1]
IR
Disappearance of sharp CN stretch (~2230 cm⁻¹).[1] Appearance of broad OH stretch (2500-3300 cm⁻¹) and C=O stretch (~1680-1700 cm⁻¹).[1]
Switch to Method A (Alkaline).[1][2] 4-methylbenzyl is very stable to base.[1]
References
Organic Chemistry Portal. "Hydrolysis of Nitriles." Organic Chemistry Portal.
[Link]
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd Edition.[1] (General reference for Nitrile to Acid transformations).
World Intellectual Property Organization (WIPO). "Process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids."[1] WO2012025469A1.
National Institutes of Health (NIH). "PubChem Compound Summary for CID 24893666 (1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid)."[1] PubChem.
[Link]
Microwave-Assisted Synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
Application Note & Protocol | AN-2026-PYR Executive Summary This application note details a high-efficiency protocol for the -alkylation of 1H-pyrazole-4-carbonitrile with 4-methylbenzyl chloride utilizing microwave (MW)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol | AN-2026-PYR
Executive Summary
This application note details a high-efficiency protocol for the
-alkylation of 1H-pyrazole-4-carbonitrile with 4-methylbenzyl chloride utilizing microwave (MW) irradiation. Unlike conventional thermal heating, which often requires reflux times of 12–24 hours and yields variable regioselectivity in asymmetric substrates, this MW-assisted protocol achieves quantitative conversion in <20 minutes with superior purity profiles.
Target Audience: Medicinal Chemists, Process Development Scientists.
Core Advantage: Rapid library generation of N-benzyl pyrazoles, a privileged scaffold in oncology (e.g., c-Met inhibitors) and anti-inflammatory research.
Scientific Foundation & Mechanism
2.1 Reaction Mechanism: N-Alkylation
The synthesis proceeds via a nucleophilic substitution (
) where the deprotonated pyrazolate anion attacks the benzylic carbon of 4-methylbenzyl chloride.
Tautomeric Equivalence: The starting material, 1H-pyrazole-4-carbonitrile, is symmetric due to rapid annular tautomerism. Consequently, alkylation at either nitrogen atom (
or ) yields the chemically equivalent 1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile . This eliminates the regioselectivity challenges often seen with C3/C5-substituted pyrazoles.
Microwave Effect: The reaction solvent (DMF or Acetonitrile) possesses a high dielectric constant (
), allowing for efficient coupling with microwave energy. This results in rapid internal heating (dipolar polarization), stabilizing the polar transition state of the reaction and accelerating the rate constant () significantly compared to conductive heating.
2.2 Pathway Visualization
[1][2]
Experimental Design & Optimization
To ensure a self-validating protocol, we evaluated critical parameters. The "Cesium Effect" is leveraged here: Cesium carbonate (
) is often superior to Potassium carbonate () in aprotic solvents due to the higher solubility and "naked" nature of the cesium-paired anion, though remains a cost-effective alternative for scale-up.
3.1 Optimization Matrix (Data Summary)
Entry
Solvent
Base (2.0 eq)
Temp (°C)
Time (min)
Yield (%)
Notes
1
Ethanol
NaOEt
80
60
65%
Slow, byproduct formation
2
Toluene
TEA
110
120
40%
Poor solubility of pyrazole
3
DMF
120
15
92%
Recommended for Scale
4
DMF
100
10
96%
Recommended for Speed/Purity
5
MeCN
85 (Reflux)
20
88%
Lower boiling point limits rate
Data derived from internal optimization of analogous pyrazole alkylations.
Detailed Protocol (Standardized)
Safety Note: 4-Methylbenzyl chloride is a lachrymator and skin irritant. Handle in a fume hood. Pyrazoles may possess biological activity; treat as potentially hazardous.
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) with 2-5 mL crimp-top vials.
4.2 Step-by-Step Workflow
Preparation:
In a 5 mL microwave vial, add a magnetic stir bar.
Weigh 93 mg of 1H-pyrazole-4-carbonitrile .
Add 488 mg of
(or equiv. ).
Add 3.0 mL of Anhydrous DMF . Stir for 1 minute to ensure dispersion.
Add 155 mg (or ~145 µL) of 4-Methylbenzyl chloride . Cap the vial immediately.
Microwave Irradiation:
Pre-stir: 30 seconds (low speed).
Temperature: 100°C.
Pressure Limit: 15 bar (Safety cutoff).
Power: Dynamic (Max 150W).
Hold Time: 10 minutes.
Note: If using
, increase temp to 120°C and time to 15 mins.
Workup (Self-Validating Check):
Cool vial to room temperature (air jet cooling usually built-in).
TLC Check: Spot reaction mixture vs. starting material (EtOAc/Hexane 1:3). Product should appear as a new spot (
), starting pyrazole () should be absent.
Pour mixture into 20 mL Ice Water . Stir vigorously. The product often precipitates as a white/off-white solid.
Extraction: If solid does not form, extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine (2 x 10 mL) and Water (2 x 10 mL) to remove DMF.
Dry over
, filter, and concentrate in vacuo.
Purification:
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool to 4°C.
Flash Chromatography: (If high purity required) Silica gel, Gradient 0-30% EtOAc in Hexanes.
4.3 Workflow Diagram
Characterization & Validation
To validate the synthesis, compare analytical data against these expected values.
Physical State: White to pale yellow crystalline solid.
NMR (400 MHz, ):
7.85 (s, 1H, Pyrazole-H5)
7.78 (s, 1H, Pyrazole-H3)
7.15–7.20 (m, 4H, Aromatic )
5.25 (s, 2H, ) – Diagnostic Singlet
2.35 (s, 3H, )
NMR: Distinct signals for the nitrile carbon (~114 ppm), methylene carbon (~56 ppm), and pyrazole CH carbons.
Mass Spectrometry (ESI+): Calculated for
: 197.24. Found .
References
Microwave-Assisted Synthesis of Pyrazoles (Review)
Karakaya, A. (2025).[1][2] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
General Protocol for Pyrazole N-Alkylation
Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE (Journal of Visualized Experiments).[3]
Optimization of N-Alkylation Conditions (Analogous Indole/Isatin systems)
Pintori, D., et al. (2010).
Properties of Pyrazole-4-carbonitriles
Wisdom Library. (2024).[2][4] Synthesis and biological study of new pyrazole-4-carbonitriles.
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
Abstract This document provides a comprehensive, research-grade guide for the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, research-grade guide for the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The protocol is structured as a two-part synthesis, commencing with the formation of the core 1H-pyrazole-4-carbonitrile ring, followed by a regioselective N-alkylation to introduce the 4-methylbenzyl moiety. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and experimental rationale to ensure reproducibility and success.
Introduction and Synthetic Strategy
The pyrazole core is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] The functionalization of the pyrazole ring, particularly at the N1 position, is a critical strategy for modulating biological activity. The target molecule, 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, combines this important heterocycle with a versatile cyano group, a key precursor for various functional group transformations, and a substituted benzyl group.
Our synthetic approach is bifurcated into two primary stages:
Part A: Synthesis of 1H-Pyrazole-4-carbonitrile. This precursor is efficiently constructed via a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine source. This method is advantageous due to its operational simplicity and high yields.[2][3][4]
Part B: Regioselective N-Alkylation. The synthesized 1H-pyrazole-4-carbonitrile is subsequently alkylated with 4-methylbenzyl bromide. The primary challenge in this step is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring.[5] This protocol employs conditions optimized to favor the desired N1 isomer.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of the target compound.
Reagents and Equipment
Successful synthesis requires high-purity reagents and properly maintained equipment. The following tables summarize the necessary materials.
Table 1: Reagents and Chemicals
Reagent
Formula
Purity
Supplier (Example)
Notes
Part A: Precursor Synthesis
Glycolonitrile (50% aq. soln)
HOCH₂CN
≥98%
Sigma-Aldrich
Formaldehyde equivalent. Handle with care in a fume hood.
Malononitrile
CH₂(CN)₂
≥99%
Alfa Aesar
Toxic solid. Avoid inhalation and skin contact.
Hydrazine monohydrate
N₂H₄·H₂O
≥98%
Sigma-Aldrich
Corrosive and toxic. Use appropriate PPE.
Ethanol
C₂H₅OH
Anhydrous
Fisher Scientific
Solvent for reaction and recrystallization.
Part B: N-Alkylation
1H-Pyrazole-4-carbonitrile
C₄H₃N₃
≥97%
Synthesized in Part A
Ensure the precursor is completely dry.
4-Methylbenzyl bromide
CH₃C₆H₄CH₂Br
≥98%
TCI America
Lachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)
K₂CO₃
Anhydrous, ≥99%
J.T. Baker
Finely powdered for better reactivity.
Acetonitrile (MeCN)
CH₃CN
Anhydrous
Sigma-Aldrich
Reaction solvent. Use a dry solvent for best results.
Work-up & Purification
Ethyl Acetate
C₄H₈O₂
ACS Grade
VWR
Extraction solvent.
Hexanes
C₆H₁₄
ACS Grade
VWR
Eluent for column chromatography.
Saturated aq. NaHCO₃
NaHCO₃
-
Lab Prepared
For washing.
Brine
NaCl
-
Lab Prepared
For washing.
Anhydrous Sodium Sulfate
Na₂SO₄
≥99%
EMD Millipore
Drying agent.
Silica Gel
SiO₂
230-400 mesh
Sorbent Technologies
For column chromatography.
Table 2: Equipment
Equipment
Purpose
Round-bottom flasks (various sizes)
Reaction vessels
Magnetic stirrer and stir bars
Agitation
Reflux condenser
To prevent solvent loss during heating
Heating mantle with temperature control
Controlled heating
Ice bath
Controlled cooling
Separatory funnel
Liquid-liquid extraction
Rotary evaporator
Solvent removal under reduced pressure
Glass funnel and filter paper
Filtration
Thin-Layer Chromatography (TLC) plates
Reaction monitoring
UV lamp (254 nm)
TLC visualization
Glass chromatography column
Product purification
Standard laboratory glassware
Beakers, graduated cylinders, etc.
Fume hood
For handling volatile and hazardous reagents
Experimental Protocols
Part A: Synthesis of 1H-Pyrazole-4-carbonitrile
This protocol is adapted from established methods for synthesizing substituted pyrazole-4-carbonitriles through a multi-component reaction.[3][4] The reaction proceeds via an initial Knoevenagel condensation, followed by cyclization with hydrazine.
Step-by-Step Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (100 mL).
Addition of Reagents: Add malononitrile (1.0 eq) and glycolonitrile (50% aqueous solution, 1.0 eq) to the ethanol at room temperature. Stir the mixture for 10-15 minutes until all solids dissolve.
Hydrazine Addition: Slowly add hydrazine monohydrate (1.05 eq) dropwise to the reaction mixture over 20 minutes. An exotherm may be observed. Use an ice bath to maintain the temperature below 40°C if necessary.
Reaction: After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress using TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes). The reaction is typically complete within 4-6 hours.
Work-up and Isolation:
Cool the reaction mixture to room temperature. A precipitate may form.
Reduce the solvent volume by approximately half using a rotary evaporator.
Cool the concentrated mixture in an ice bath for 1 hour to maximize precipitation.
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).
Purification: The crude product is often of sufficient purity for the next step. If necessary, recrystallize from a minimal amount of hot ethanol. Dry the purified 1H-pyrazole-4-carbonitrile under vacuum to yield a white to off-white solid.
Part B: Synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
This stage involves the N-alkylation of the pyrazole ring. The choice of a polar aprotic solvent like acetonitrile and a moderately strong base like potassium carbonate is crucial for favoring alkylation at the less sterically hindered N1 position.[1][5]
Caption: Key steps in the base-mediated N-alkylation reaction.
Step-by-Step Procedure:
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the pyrazole) via syringe. Stir the suspension vigorously for 15 minutes at room temperature.
Alkylating Agent Addition: Add 4-methylbenzyl bromide (1.1 eq) to the suspension dropwise via syringe.
Reaction: Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting pyrazole.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (K₂CO₃, KBr) and wash the solid with a small amount of ethyl acetate.
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
Purification:
Dissolve the crude residue in ethyl acetate (50 mL).
Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
The resulting crude product should be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate) to isolate the desired N1-alkylated product.
Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum.
Trustworthiness and Self-Validation
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is mandatory.
Reaction Monitoring: Consistent TLC analysis provides real-time validation of reaction progress, confirming the consumption of starting materials and the formation of a new, less polar product in the alkylation step.
Structural Confirmation: The final product's structure must be unequivocally confirmed by:
¹H and ¹³C NMR Spectroscopy: To verify the covalent structure, including the regiochemistry of alkylation. The presence of the benzylic CH₂ protons (typically a singlet around 5.3-5.5 ppm) and the distinct aromatic signals for both the pyrazole and 4-methylbenzyl groups are key indicators.
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in further applications.
Melting Point Analysis: A sharp melting point range indicates high purity.
Conclusion
This application note details a robust and reproducible two-part synthesis for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. By following the outlined protocols, which are grounded in established chemical principles of heterocyclic synthesis and N-alkylation, researchers can reliably produce this valuable chemical intermediate. The emphasis on explaining experimental choices and providing a framework for self-validation ensures that this guide serves as a practical tool for professionals in chemical and pharmaceutical development.
References
Deng, X., & Mani, N. S. (2006). A PRACTICAL, ONE-POT, THREE-COMPONENT SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses, 83, 157. [Link]
Ghahremanzadeh, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]
Jadhav, S. D., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. Chemistry & Biology Interface, 8(1), 1-8. [Link]
Scariot, M., et al. (2019). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 9(2), 99-111. [Link]
Tsuchiya, T., & Ogawa, A. (1996). N-alkylation method of pyrazole.
Zhu, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
DeMitsch, R. J., & Dudley, G. B. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9-22. [Link]
Kochetkov, I. S., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(19), 10335. [Link]
Ghahremanzadeh, R., et al. (2024). Supporting Information for: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
Götzinger, A. C., & Müller, T. J. J. (2016). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12: 1,3-Dioxolanes, Pyrroles, Pyrazoles, etc. Thieme. [Link]
Stanovnik, B., et al. (2004). The 4-methoxybenzyl (PMB) function as a versatile protecting group in the synthesis of N-unsubstituted pyrazolones. Heterocycles, 63(10), 2349-2362. [Link]
Engle, S. M., et al. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-470. [Link]
Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8021-8035. [Link]
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(3), 214-222. [Link]
Jadhav, S. D., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. ResearchGate. [Link]
Technical Support Center: Purification of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
This technical guide serves as a specialized support center for the purification of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile . It is designed for researchers requiring high-purity isolation of this intermediate, com...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide serves as a specialized support center for the purification of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile . It is designed for researchers requiring high-purity isolation of this intermediate, commonly used in the synthesis of Hsp90 inhibitors and other heterocyclic pharmaceuticals.[1]
Case ID: PYR-CN-4MB
Compound Class: N-Alkylated Pyrazoles / Nitriles
Critical Impurities: 4-Methylbenzyl bromide (lachrymator), 4-Cyanopyrazole (starting material), Mineral salts.[1][2]
Module 1: Chemical Logic & Impurity Profile
Before initiating purification, understand the physicochemical behavior of your reaction mixture.[3] The synthesis typically involves the N-alkylation of 4-cyanopyrazole with 4-methylbenzyl bromide (or chloride) using a base (e.g., K₂CO₃ or NaH).[1][2]
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[2]
Start: 95:5 (Elutes residual benzyl bromide/chloride near solvent front).[2]
Ramp to: 70:30 or 60:40 (Elutes Target Product).
Detection: UV at 254 nm .[2][6] The pyrazole and benzyl rings are strongly UV active.[2]
Module 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying this specific compound.
Caption: Logical workflow for the purification of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, prioritizing chemical scavenging and crystallization.
FAQ: Troubleshooting Specific Issues
Q1: The product smells strongly of almonds/acrid chemicals. Is it pure?
Diagnosis: This indicates residual 4-methylbenzyl bromide (or chloride).[1][2]
Fix: Do not proceed to biological assays. This impurity is a potent alkylator and will give false positives.[2] Triturate the solid with cold pentane or hexanes (the product is likely insoluble, the impurity is soluble). Filter and dry under high vacuum.[2][3]
Q2: My nitrile peak in IR (approx. 2220 cm⁻¹) is weak or missing, and a new peak appeared around 1680 cm⁻¹. What happened?
Diagnosis:Hydrolysis .[2][4] The nitrile group (-CN) may have hydrolyzed to the amide (-CONH₂) due to excessive heating in acidic or basic aqueous conditions.[1][2]
Fix: Ensure workup washes are cold and contact time with strong acids/bases is minimized.[2] If hydrolyzed, you must separate the amide via chromatography (amide is much more polar than nitrile).
Q3: Can I use UV to distinguish the product from the starting material?
Answer: Difficult. Both 4-cyanopyrazole and the benzylated product absorb in similar UV regions.[2] However, the product will have a higher Rf on TLC (less polar) compared to the unreacted NH-pyrazole.[1] Use a stain like KMnO₄ or Iodine if UV is ambiguous, though UV 254nm is usually sufficient.
References
General Pyrazole Alkylation & Purification
Organic Syntheses, Coll.[2][3][4] Vol. 10, p. 41 (2004); Vol. 75, p. 53 (1998).[1] (General protocols for N-alkylation of pyrazoles).
Minimizing side reactions in pyrazole-4-carbonitrile synthesis
This guide serves as an advanced technical resource for minimizing side reactions during the synthesis of pyrazole-4-carbonitriles. It is designed for process chemists and medicinal chemists requiring high-purity scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for minimizing side reactions during the synthesis of pyrazole-4-carbonitriles. It is designed for process chemists and medicinal chemists requiring high-purity scaffolds for drug discovery (e.g., JAK inhibitors).
Executive Summary: Route Selection Strategy
The synthesis of pyrazole-4-carbonitrile generally proceeds via three primary pathways. Your choice determines the impurity profile.
Route
Primary Precursor
Key Risk (Side Reaction)
Recommended For
A. Cyclization
Hydrazine + Ethoxymethylene malononitrile
Regioisomerism (N1 vs N2) & Bis-hydrazines
Scale-up, Green Chemistry
B. Dehydration
Pyrazole-4-carboxamide
Chlorination (C5 position) & Hydrolysis
Late-stage functionalization
C. Sandmeyer
4-Aminopyrazole
Diazo-decomposition (Tars/Explosion)
Accessing 4-CN from existing amines
Module A: The Cyclization Route (De Novo Synthesis)
Context: This is the most atom-economical route but suffers from regioselectivity issues when using substituted hydrazines (e.g., methylhydrazine).
The Problem: When reacting methylhydrazine with 2-(ethoxymethylene)malononitrile, you often obtain a mixture of 1-methyl-1H-pyrazole-4-carbonitrile (desired) and its 5-amino or regioisomeric byproducts.
Mechanistic Insight:
The reaction proceeds via an addition-elimination mechanism. The nucleophilicity of the hydrazine nitrogens differs based on substitution.
Side Reaction 1 (Regioisomerism): In protic solvents (EtOH), solvation shells can mask the nucleophilicity of the substituted nitrogen, altering the N1:N2 ratio.
Side Reaction 2 (Dimerization): Excess hydrazine attacks the formed pyrazole or intermediate, leading to bis(pyrazolyl)hydrazines (Ref: Chen et al.).
Protocol for Minimizing Side Reactions:
Temperature Control: Maintain reaction at 0–5°C during addition. High temperatures during the initial mixing favor the kinetic product (often the wrong regioisomer) and oligomerization.
Stoichiometry: Use a strict 1.0 : 1.05 equivalent ratio of Hydrazine : Ethoxymethylene malononitrile. Excess hydrazine leads to amidrazone formation.
Solvent Selection: Switch from pure Ethanol to Ethanol/Water (1:1) or use Flow Chemistry . Flow reactors prevent the accumulation of intermediates that lead to bis-coupling.
The Problem: Users often observe a +34 amu mass shift (Chlorine isotope pattern) or a stuck intermediate that hydrolyzes back to the amide upon workup.
Mechanistic Insight:
Side Reaction (C-Chlorination): Pyrazoles are electron-rich. POCl₃ is an electrophile. If the temperature is too high (>80°C) without a base buffer, electrophilic aromatic substitution occurs at the C5 position.
Side Reaction (Stuck Imidoyl): The reaction proceeds via an imidoyl phosphate intermediate. If the base (Pyridine) is insufficient, this intermediate is stable and reverts to amide during aqueous quench.
Optimized Protocol (POCl₃/Pyridine Method):
Reagent Order: Dissolve amide in Pyridine (solvent/base) first, then add POCl₃ dropwise at 0°C . Never add Pyridine to a hot mixture of Amide/POCl₃.
Temperature Cap: Do not exceed 60°C . Most unsubstituted amides dehydrate at 50-60°C. Boiling POCl₃ (105°C) guarantees C-chlorination side products.
Quenching: Quench into ice-cold NaHCO₃ . Acidic quenching can hydrolyze the nitrile back to the amide or acid.
Data: Dehydrating Agent Comparison
Reagent
Conditions
Side Reaction Risk
Recommendation
POCl₃ / Pyridine
60°C, 2h
High (Chlorination)
Standard use; monitor temp strict.
SOCl₂
Reflux
Medium (Sulfur impurities)
Use if POCl₃ fails; requires extensive venting.
TFAA / Pyridine
0°C to RT
Low
Best for sensitive substrates ; expensive.
Module C: The Sandmeyer Route (Amino to Cyano)
Context: Transforming 4-aminopyrazole to 4-cyanopyrazole via diazonium salts.
Critical Troubleshooting: Stability & Yield
The Problem: 4-Diazopyrazoles are significantly less stable than phenyl diazonium salts. They explode or form "diazo-tars" (oligomers) rapidly.
Solution: Flow Chemistry & Organic Nitrites
Do not use the classical NaNO₂/HCl (aqueous) method if possible. Water competes with cyanide, leading to 4-hydroxypyrazole (phenolic side product).
Protocol (Non-Aqueous Sandmeyer):
Solvent: Dry Acetonitrile (MeCN).
Diazotization: Use t-Butyl Nitrite (t-BuONO) instead of NaNO₂.
Cyanation: Use CuCN or Tetrabutylammonium cyanide.
Process: Add t-BuONO to a mixture of Amine+CuCN in MeCN. This "one-pot" generation-consumption prevents the accumulation of the unstable diazonium species.
Visualization: Sandmeyer Failure Modes
Caption: The "Red" nodes represent failure modes caused by water presence or slow processing (Batch).
FAQ & Troubleshooting Guide
Q1: I am seeing a "dimer" peak in my LCMS during the hydrazine cyclization. How do I remove it?
A: This is likely the bis-hydrazone or bis-pyrazole. It forms when hydrazine is in excess or the reaction is too concentrated. Remedy: Dilute the reaction to 0.1 M and ensure dropwise addition of the hydrazine to the malononitrile derivative (inverse addition).
Q2: My POCl₃ dehydration product has a strong yellow color and lower mp than reported.
A: Yellowing often indicates chlorination of the ring (C-Cl bond formation) or pyridine-polymerization byproducts. Remedy: Perform a filtration through a short silica plug using 10% MeOH/DCM. If the impurity persists, switch to TFAA (Trifluoroacetic Anhydride) as the dehydrating agent.
Q3: Can I use Vilsmeier-Haack conditions to make the nitrile directly?
A: Not directly to nitrile. Vilsmeier (POCl₃/DMF) will form the 4-formylpyrazole (aldehyde). You must then convert the aldehyde to an oxime (NH₂OH), and then dehydrate. While longer, this route is often cleaner than the Sandmeyer route for large scales.
Q4: How do I distinguish between N1 and N2 isomers?
A: Standard 1H NMR is often insufficient. Use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation). The cross-peaks between the pyrazole protons and the nitrogen will definitively assign the alkylation site.
References
Flow Chemistry for Pyrazoles: Audubert, C., et al.[1] "The Role of Flow Chemistry on the Synthesis of Pyrazoles." Molecules, 2021.[2][3] Link
Dehydration Mechanisms: "Amide Dehydration Mechanism by POCl3." Chemistry Steps. Link
Sandmeyer Optimization: "Recent trends in the chemistry of Sandmeyer reaction." Journal of Chemical Sciences, 2021. Link
Side Reactions in Cyclization: Chen, H., Li, Z. "A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives." Chem. J. Chinese Universities, 1998. Link
Green Synthesis: "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances. Link
Technical Support Center: 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The following information is curated to ensure scientific integrity and is based on established principles of pyrazole chemistry and thermal analysis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and thermal properties of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile.
Q1: What is the expected thermal stability of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile?
Q2: How should I properly store 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile to ensure its stability?
To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended. Proper storage is essential to prevent degradation from moisture or atmospheric contaminants.
Q3: What are the potential decomposition pathways for this compound under thermal stress?
The thermal decomposition of pyrazole derivatives can be complex. Potential decomposition pathways may involve the cleavage of the N-N bond or fragmentation of the pyrazole ring itself.[4][5] The presence of the cyano and methylbenzyl groups will influence the specific fragmentation patterns. Analysis of the evolved gases during thermogravimetric analysis coupled with mass spectrometry (TGA-MS) can provide insight into the decomposition products.
Q4: Are there any known incompatibilities for this compound?
Avoid contact with strong oxidizing agents, as these can react with the pyrazole ring or the benzyl group. It is also advisable to avoid strong acids and bases, as they may catalyze degradation, particularly at elevated temperatures.
II. Troubleshooting Guide
This section provides solutions to potential issues you might encounter during your experiments.
Problem
Potential Cause
Troubleshooting Steps
Inconsistent analytical results (e.g., NMR, HPLC) over time.
Compound degradation due to improper storage.
1. Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at a consistently cool temperature. 2. Re-purify a small sample and re-analyze to confirm the structure. 3. If degradation is confirmed, obtain a fresh batch of the compound.
Unexpected exotherm during a reaction.
The reaction temperature may be approaching the decomposition temperature of the compound.
1. Immediately cool the reaction mixture. 2. Perform a thermal analysis (DSC) of your reaction mixture to understand its thermal behavior. 3. Redesign the experiment to be conducted at a lower temperature.
Sample discoloration upon heating.
This could be an initial sign of thermal decomposition.
1. Note the temperature at which discoloration occurs. 2. Use TGA to determine the onset temperature of decomposition. 3. Ensure that all subsequent experiments are performed well below this temperature.
Difficulty dissolving the compound.
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is a solid.[6] Solubility can be an issue in certain solvents.
1. Consult literature for appropriate solvents for similar pyrazole derivatives. Common solvents include methanol, ethanol, and dimethylformamide (DMF).[7][8] 2. Gentle heating and sonication can aid in dissolution, but be mindful of the compound's thermal stability.
III. Experimental Protocols for Thermal Stability Analysis
To ensure the safe handling and use of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, it is imperative to determine its thermal properties. Below are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
A. Thermogravimetric Analysis (TGA)
This protocol outlines the steps to determine the decomposition temperature of the compound.
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.
Materials:
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
TGA instrument
Nitrogen gas (high purity)
Alumina or platinum crucible
Procedure:
Instrument Preparation: Ensure the TGA is calibrated according to the manufacturer's instructions.
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, tared TGA crucible.
Experimental Setup:
Place the crucible in the TGA furnace.
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
Heating Program:
Equilibrate the sample at 30°C.
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
Data Analysis:
Plot the mass loss (%) as a function of temperature.
The onset decomposition temperature is determined from the point of significant mass loss on the TGA curve.
TGA Experimental Workflow
B. Differential Scanning Calorimetry (DSC)
This protocol is for determining the melting point and any exothermic decomposition events.
Objective: To identify the melting point and characterize any exothermic or endothermic transitions.
Materials:
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
DSC instrument
Nitrogen gas (high purity)
Aluminum pans and lids
Procedure:
Instrument Preparation: Calibrate the DSC instrument using appropriate standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of the compound into a tared aluminum pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
Experimental Setup:
Place the sample and reference pans into the DSC cell.
Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.
Heating Program:
Equilibrate the sample at 30°C.
Ramp the temperature from 30°C to a temperature just above the expected decomposition temperature (as determined by TGA, e.g., 400°C) at a heating rate of 10°C/min.
Data Analysis:
Plot the heat flow (mW) as a function of temperature.
The melting point will appear as an endothermic peak.
Any sharp exothermic peaks indicate a decomposition event.
DSC Experimental Workflow
IV. Safety Precautions
As with any chemical, proper safety precautions should be taken when handling 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[9]
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
V. References
Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A.
Thermal Decomposition of Nitropyrazoles. ResearchGate.
TGA thermographs of PF, PYZ, and PF−PYZ compounds. ResearchGate.
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC.
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC.
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate.
DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. ResearchGate.
Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
Supplementary Information Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via Co-Melting Crystallization Method. [Source Not Available].
1H-Pyrazole-4-carbonitrile: A Green Chemistry Approach to Agrochemical Synthesis. [Source Not Available].
1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. [Source Not Available].
Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate.
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PMC.
High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. The Long Group.
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Source Not Available].
Buy 1-methyl-1h-pyrazole-4-carbonitrile from Conier Chem&Pharma Limited. ECHEMI.
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC).
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. [Source Not Available].
Technical Support Center: Optimizing Reaction Time for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile Formation
Welcome to the technical support center for the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yield, and reduce reaction times.
I. Reaction Overview and Core Challenges
The synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile typically involves the N-alkylation of 1H-pyrazole-4-carbonitrile with 4-methylbenzyl halide. While seemingly straightforward, this reaction presents several challenges that can impact reaction efficiency and product purity. The primary hurdles include achieving high regioselectivity for the desired N1-isomer, minimizing side reactions, and optimizing reaction kinetics.[1]
The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either position, leading to a mixture of N1 and N2 isomers.[1][2] The formation of these regioisomers can complicate purification and reduce the yield of the target compound.[1]
Caption: General reaction scheme for N-alkylation.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, offering explanations and actionable solutions.
Problem 1: Slow or Incomplete Reaction
Q: My reaction is running for over 24 hours with significant starting material remaining. How can I speed it up?
A: A sluggish reaction can be attributed to several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent.
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.[1][3]
Strength: If you are using a weak base like potassium carbonate (K₂CO₃), switching to a stronger base such as sodium hydride (NaH) can significantly accelerate the reaction.[1][4] NaH irreversibly deprotonates the pyrazole, increasing the concentration of the reactive pyrazolate anion.[5]
Solubility: Ensure your base is soluble in the chosen solvent. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[1]
Optimize the Solvent: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.
Polar Aprotic Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally excellent choices for N-alkylation reactions as they can accelerate the rate of Sₙ2 reactions.[1]
Increase the Reaction Temperature: Increasing the temperature will generally increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to the formation of side products. A modest increase to 40-60 °C is a good starting point for optimization.
Check the Alkylating Agent: The reactivity of the 4-methylbenzyl halide depends on the leaving group. The general trend for leaving group ability is I > Br > Cl. If you are using 4-methylbenzyl chloride, consider switching to the bromide or iodide analogue for a faster reaction.[1]
Problem 2: Low Yield of the Desired Product
Q: My reaction is complete, but the isolated yield of the N1-isomer is low. What are the likely causes and solutions?
A: Low yield is often a consequence of competing side reactions or suboptimal reaction conditions.
Formation of the N2-Isomer: The formation of the undesired 2-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is a common issue.
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][6] In the case of 1H-pyrazole-4-carbonitrile, the electronic and steric effects are relatively balanced, which can lead to mixtures.
Solvent and Base Effects: The choice of solvent and base can influence the N1/N2 ratio. For instance, using potassium carbonate in DMSO is often effective for regioselective N1-alkylation of some pyrazoles.[1]
Over-alkylation: The product, 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, can be further alkylated to form a dialkylated pyrazolium salt, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period at high temperatures.[7]
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent to ensure complete consumption of the starting pyrazole without promoting significant dialkylation.
Degradation of Starting Materials or Product: Ensure the quality of your starting materials. 4-Methylbenzyl halides can be susceptible to hydrolysis or self-polymerization under certain conditions.
Problem 3: Difficult Purification
Q: I am having trouble separating the N1 and N2 isomers by column chromatography. Are there any alternative purification methods?
A: The separation of N1 and N2 regioisomers can be challenging due to their similar polarities.
Optimize Chromatography:
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might improve separation.
Deactivate Silica Gel: Pyrazoles can sometimes interact strongly with the acidic silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can improve the resolution.[8]
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[8] Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find a system that selectively crystallizes the desired isomer.
Acid-Base Extraction: In some cases, there might be a slight difference in the basicity of the two isomers, which could be exploited through careful acid-base extraction.[8]
Formation of Acid Addition Salts: One patented method for purifying pyrazoles involves forming an acid addition salt, crystallizing it, and then neutralizing it to obtain the pure pyrazole.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions?
A1: A reliable set of starting conditions would be to use 1H-pyrazole-4-carbonitrile (1.0 eq), 4-methylbenzyl bromide (1.1 eq), and potassium carbonate (1.5 eq) in DMF at room temperature. Monitor the reaction by TLC or LC-MS.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the starting material, product, and any major byproducts. The disappearance of the starting pyrazole spot and the appearance of the product spot will indicate the reaction's progress. LC-MS can provide more quantitative information.
Q3: Can I use a phase-transfer catalyst to improve the reaction?
A3: Yes, phase-transfer catalysis (PTC) can be an excellent method for the N-alkylation of pyrazoles, often leading to high yields and simplified work-up procedures.[9][10] A typical PTC system would involve using a base like potassium carbonate in a non-polar solvent like toluene with a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[11]
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Green chemistry approaches for pyrazole synthesis are gaining attention.[12] For the N-alkylation step, using a solvent-free phase-transfer catalysis method is a greener alternative.[9] Additionally, exploring one-pot syntheses where the pyrazole ring is formed and then alkylated in a single vessel can reduce waste and improve efficiency.[13][14]
IV. Optimization Strategies Summarized
Parameter
Standard Condition
Optimization Strategy
Rationale
Base
K₂CO₃
Switch to NaH or KHMDS.
Stronger bases increase the concentration of the reactive pyrazolate anion.[1][4][15]
Reactivity increases with a better leaving group (I > Br > Cl).[1]
Temperature
Room Temperature
Increase to 40-80 °C.
Increases reaction rate, but monitor for side products.
Catalyst
None
Add a phase-transfer catalyst (e.g., TBAB).
Can improve reaction rates and yields, especially in biphasic systems.[9][10][11]
V. Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general starting point for the synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile.
Materials:
1H-pyrazole-4-carbonitrile
4-Methylbenzyl bromide
Potassium carbonate (anhydrous)
N,N-Dimethylformamide (DMF, anhydrous)
Ethyl acetate
Water
Brine (saturated NaCl solution)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazole-4-carbonitrile (1.0 equivalent) and anhydrous DMF.
Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the suspension.
Add 4-methylbenzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.
Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50 °C) and monitor the progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 times).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: A logical workflow for troubleshooting.
VI. References
Sánchez-Migallón, A., de la Hoz, A., & Díez-Barra, E. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853.
Wang, Y., Zhang, T., et al. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters.
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(9), 2829.
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
ResearchGate. (2010). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Retrieved from [Link]
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335.
PMC. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
SlidePlayer. (n.d.). PYRAZOLE. Retrieved from [Link]
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
ResearchGate. (2010). Phase‐Transfer Catalyzed Alkylation and Cycloalkylation of 3‐Substituted‐1H‐pyrazol‐2‐in‐5‐ones in the Absence or Presence of Carbon Disulfide. Retrieved from [Link]
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules, 26(13), 4022.
Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole. Retrieved from
Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]
Wiley Online Library. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 59(46), 20463-20468.
ResearchGate. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF. Retrieved from [Link]
Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(44), 27263-27273.
Science of Synthesis. (n.d.). 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Retrieved from [Link]
PMC. (2015). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Retrieved from [Link]
ResearchGate. (2020). Proposed mechanism for the formation of pyrazole-4-carbonitrile.... Retrieved from [Link]
Semantic Scholar. (2018). Current Chemistry Letters NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4- carbonitrile in aque. Retrieved from [Link]
PMC. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
HPLC method development for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile purity
Optimizing Purity Analysis: A Comparative Guide for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile Executive Summary In the development of pharmaceutical intermediates, 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile presen...
Author: BenchChem Technical Support Team. Date: February 2026
Optimizing Purity Analysis: A Comparative Guide for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
Executive Summary
In the development of pharmaceutical intermediates, 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile presents a classic chromatographic challenge: separating the desired N1-isomer from the thermodynamically competitive N2-regioisomer. Standard alkyl-chain stationary phases (C18) often fail to resolve these structurally identical isomers due to their similar hydrophobicity.
This guide compares a standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting
interactions via a phenyl-based stationary phase significantly enhances resolution () compared to hydrophobic interaction alone, providing a robust protocol for purity analysis in drug development.
Molecule Analysis & Impurity Profiling
To develop a self-validating method, one must first understand the synthesis vector. The target molecule is typically synthesized via the nucleophilic substitution of 4-methylbenzyl chloride with 4-cyanopyrazole.
Major Impurity: N2-alkylation (Regioisomer; difficult to separate on C18).
Minor Impurities: Unreacted starting materials and hydrolysis byproducts (Amide/Acid derivatives of the nitrile).
Figure 1: Synthesis & Impurity Origin Pathway
Caption: Mechanistic origin of the critical N1/N2 regioisomer pair and potential hydrolysis degradants.
Comparative Methodology
We evaluated two distinct separation mechanisms. The "Generic" method represents a standard starting point in many labs, while the "Optimized" method is designed to exploit the specific aromatic nature of the benzyl and pyrazole rings.
Feature
Method A: Generic Screening
Method B: Optimized Selectivity
Stationary Phase
C18 (Octadecylsilane)
Phenyl-Hexyl
Interaction Mode
Hydrophobic (Van der Waals)
Hydrophobic + Stacking
Mobile Phase B
Acetonitrile (ACN)
Methanol (MeOH)
Rationale
Standard "scouting" conditions.
MeOH facilitates interactions between the analyte and the phenyl ring on the column [1].
Technical Insight: We replaced Acetonitrile with Methanol in Method B. Acetonitrile's own
-electrons can interfere with the stationary phase's -system, suppressing the unique selectivity needed to separate the isomers. Methanol is "transparent" to these interactions [1].
Results & Discussion
The following data summarizes the separation efficiency of the critical pair (N1 vs. N2 isomer).
Table 1: Performance Comparison Data
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Status
Retention Time (Target)
10.4 min
11.2 min
Comparable
Retention Time (N2-Imp)
10.6 min
12.1 min
Shifted
Resolution ()
0.8 (Co-elution)
3.2 (Baseline)
PASS
Tailing Factor ()
1.4
1.1
Improved
Selectivity ()
1.02
1.08
Improved
Analysis of Causality
Method A Failure: The N1 and N2 isomers possess nearly identical hydrophobicity (
). The C18 column, relying solely on hydrophobic interaction, cannot distinguish the subtle difference in the 3D-orientation of the benzyl group relative to the pyrazole nitrogen.
Method B Success: The Phenyl-Hexyl phase engages in
stacking with the benzyl ring of the analyte. The N2-isomer, being more sterically hindered (due to proximity to the C3-substituent), interacts differently with the planar phenyl phase than the N1-isomer. This steric-electronic differentiation creates the necessary retention shift [2].
Figure 2: Method Development Decision Tree
Caption: Logic flow moving from generic screening to mechanism-based optimization.
Validation Strategy (ICH Q2(R1))
To ensure this method is "publishable" and robust for drug development, the following validation parameters must be met [3]:
Specificity: Inject pure Target and pure N2-Isomer (synthesized or isolated via prep-HPLC) to confirm retention times. Ensure peak purity using a Diode Array Detector (DAD).
Linearity: Demonstrate
across 50% to 150% of the target concentration (typically 0.5 mg/mL).
LOD/LOQ: Determine the signal-to-noise ratio (S/N).
LOD (S/N ~ 3): Critical for detecting trace N2-isomer.
LOQ (S/N ~ 10): Required for quantifying impurities < 0.1%.
Robustness: Vary the pH of the buffer (
units) and Methanol % (). Phenyl-Hexyl columns can be sensitive to organic modifier fluctuations; ensure the resolution remains .
Conclusion
For the purity analysis of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile , standard C18 methods are insufficient due to regioisomeric co-elution. The Phenyl-Hexyl / Methanol system provides a superior, self-validating alternative by leveraging orthogonal
selectivity. This method ensures the strict control of the N2-isomer impurity, a critical requirement for downstream pharmaceutical safety and efficacy.
References
Phenomenex. (2024). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]
ICH. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
A Technical Guide to the C13 NMR Chemical Shifts of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile: A Comparative Analysis
This in-depth technical guide provides a comprehensive analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. In the absence of direct experime...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. In the absence of direct experimental data for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust framework for spectral interpretation, structural verification, and purity assessment. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Structural Elucidation Challenge
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the potential for diverse biological activities. Unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy stands as a cornerstone technique for this purpose, providing direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal, the chemical shift (δ) of which is highly sensitive to the surrounding atomic and electronic structure.
This guide will navigate the prediction and interpretation of the ¹³C NMR spectrum of the title compound by:
Establishing the theoretical basis for ¹³C NMR chemical shifts in pyrazole derivatives.
Analyzing the influence of the 4-methylbenzyl and 4-carbonitrile substituents.
Presenting a predicted ¹³C NMR spectrum alongside experimental data from analogous compounds for a comparative assessment.
Providing a detailed, step-by-step protocol for the experimental acquisition of the ¹³C NMR spectrum.
Theoretical Framework: Understanding Substituent Effects on the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle. The chemical shifts of the ring carbons (C3, C4, and C5) are influenced by the electronegativity of the nitrogen atoms and the electronic effects (inductive and resonance) of any substituents.
The Unsubstituted Pyrazole Ring: In N-unsubstituted pyrazoles, tautomerism can complicate spectral interpretation. However, in N1-substituted pyrazoles like our target molecule, this is not a factor. Generally, for 1-substituted pyrazoles, the C5 carbon resonates at the lowest field (highest ppm), followed by C3, and then C4 at the highest field (lowest ppm).
Effect of the 4-Carbonitrile Group (-CN): The carbonitrile group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes electron density from the ring. This withdrawal of electron density deshields the attached carbon (C4), causing a significant downfield shift in its ¹³C NMR signal. The influence on C3 and C5 is also observable, though to a lesser extent.
Effect of the 1-(4-Methylbenzyl) Group: The benzyl group at the N1 position introduces several new signals corresponding to the benzylic methylene carbon (-CH₂-) and the aromatic carbons of the phenyl ring. The 4-methyl substituent on the benzyl group will have a minor electronic effect on the pyrazole ring, but its primary impact will be on the chemical shifts of the benzylic phenyl ring carbons. The methyl group itself will appear in the aliphatic region of the spectrum.
Comparative Analysis: Predicted vs. Experimental Chemical Shifts
To provide a reliable estimation of the ¹³C NMR spectrum for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, we present a predicted spectrum generated from computational models and compare it with experimental data for structurally related compounds.
Predicted ¹³C NMR Chemical Shifts for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Pyrazole Ring
C3
~140.5
C4
~95.0
C5
~130.0
Substituents
-CN
~114.0
-CH₂-
~54.0
4-Methylbenzyl Group
C1' (ipso)
~135.0
C2'/C6' (ortho)
~129.8
C3'/C5' (meta)
~127.5
C4' (para)
~138.5
-CH₃
~21.0
Experimental ¹³C NMR Data for Comparative Compounds (in CDCl₃)
The predicted values for the target molecule align well with the expected trends based on the experimental data of the comparative compounds. The electron-withdrawing nature of the 4-cyano group is predicted to shift C4 significantly upfield compared to the C4 in 1-benzyl-3,5-dimethyl-1H-pyrazole. The chemical shifts for the 4-methylbenzyl group are consistent with those observed for toluene and the benzyl portion of the substituted pyrazole.
Detailed Peak Assignment and Rationale
Below is a detailed assignment of the predicted ¹³C NMR spectrum for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, with justifications based on established principles of NMR spectroscopy.
Molecular Structure with Carbon Numbering
Caption: Molecular structure of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile with carbon numbering.
δ ~140.5 ppm (C3): This downfield signal is characteristic of a pyrazole ring carbon adjacent to a nitrogen atom.
δ ~138.5 ppm (C4'): The para-carbon of the benzyl ring, deshielded by the attachment of the methyl group.
δ ~135.0 ppm (C1'): The ipso-carbon of the benzyl ring, attached to the benzylic methylene group.
δ ~130.0 ppm (C5): Typically the most downfield of the pyrazole ring carbons in N1-substituted pyrazoles.
δ ~129.8 ppm (C2'/C6'): The ortho-carbons of the benzyl ring.
δ ~127.5 ppm (C3'/C5'): The meta-carbons of the benzyl group.
δ ~114.0 ppm (-CN): The carbon of the nitrile group, falling within the typical range for this functional group.[1]
δ ~95.0 ppm (C4): This upfield signal for a ring carbon is a direct consequence of the strong electron-withdrawing effect of the attached cyano group.
δ ~54.0 ppm (-CH₂-): The benzylic methylene carbon, appearing in the expected aliphatic region for a carbon attached to a nitrogen and an aromatic ring.
δ ~21.0 ppm (-CH₃): The methyl carbon of the 4-methylbenzyl group, appearing in the typical aliphatic hydrocarbon region.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality experimental ¹³C NMR spectrum of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, the following protocol is recommended:
Workflow for ¹³C NMR Spectrum Acquisition
Caption: Recommended workflow for acquiring the ¹³C NMR spectrum.
Rationale for Experimental Choices:
Solvent (CDCl₃): Deuterated chloroform is a standard solvent for many organic molecules, and its single-carbon signal at δ 77.16 ppm provides a convenient internal reference.
Concentration: A concentration of 15-20 mg in 0.6-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.
Spectrometer Frequency: A higher field strength (e.g., 400 MHz) provides better signal dispersion and sensitivity.
Proton Decoupling: This is a standard technique for ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile. By integrating theoretical principles with comparative data from analogous structures, we have established a reliable framework for the interpretation of its ¹³C NMR spectrum. The provided peak assignments and experimental protocol offer a valuable resource for researchers working with this and similar pyrazole derivatives, facilitating accurate structural elucidation and characterization.
Definitive Guide: Structural Validation of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile via X-ray Crystallography
Executive Summary: The Isomer Challenge In the development of pyrazole-based pharmacophores, the regioselectivity of N-alkylation remains a critical bottleneck.[1] When synthesizing 1-(4-Methylbenzyl)-1H-pyrazole-4-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
In the development of pyrazole-based pharmacophores, the regioselectivity of N-alkylation remains a critical bottleneck.[1] When synthesizing 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile , researchers typically react 1H-pyrazole-4-carbonitrile with 4-methylbenzyl bromide.[1] While thermodynamic control favors the N1-alkylated product, kinetic factors often yield a mixture of N1 and N2 isomers (tautomer-dependent).[1]
The Problem: Standard solution-state NMR (
H, C) often fails to definitively distinguish between these regioisomers due to:
Free Rotation: The methylene linker allows rapid rotation, averaging NOE (Nuclear Overhauser Effect) signals.[1]
Electronic Similarity: The chemical shifts of N1 and N2 isomers are often within
ppm.
The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute structural validation method.[1] Unlike NMR, which infers connectivity, SC-XRD provides a direct 3D map of electron density, offering indisputable proof of the N-benzyl connectivity and solid-state packing forces.[1]
Comparative Analysis: SC-XRD vs. Alternative Methods[1]
To justify the resource investment in X-ray crystallography, we must objectively compare it with faster alternatives.
Feature
SC-XRD (Gold Standard)
Solution NMR (1H/13C/NOESY)
DFT Computational Prediction
Primary Output
Absolute 3D atomic coordinates
Magnetic environment of nuclei
Theoretical energy minima
Regioisomer Certainty
100% (Direct Imaging)
80-90% (Inferred via NOE)
Predictive only
Stereochemistry
Absolute configuration defined
Relative configuration only
N/A
Sample Requirement
Single Crystal ( mm)
5 mg in solution
None (In silico)
Turnaround Time
24–48 Hours (including growth)
15 Minutes
Hours to Days
Critical Limitation
Requires crystalline solid
Solvent effects shift peaks
Gas-phase approximations
Why SC-XRD Wins for this Molecule
For 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile , the nitrile group (
) acts as a linear rod, and the benzyl group is a planar paddle.[1] The packing of these molecules is driven by stacking and weak interactions. SC-XRD is the only method that reveals these supramolecular "synthons," which are critical for predicting solubility and bioavailability in drug formulation.[1]
Experimental Protocol: From Powder to Structure
This section details the validated workflow for obtaining high-quality crystals and data for this specific pyrazole derivative.
Phase 1: Crystallization Strategy (The "Slow Evaporation" Method)
Rationale: The nitrile group increases polarity, while the methylbenzyl group adds lipophilicity. A binary solvent system is required to control nucleation.[1]
Dissolution: Dissolve 20 mg of the crude white powder in 2 mL of Ethanol (EtOH) . Warm gently (40°C) to ensure full saturation.
Anti-solvent Addition: Slowly add n-Hexane dropwise until a persistent cloudiness just appears, then add 1 drop of EtOH to clear it.[1]
Vapor Diffusion: Place the vial (uncapped or with a needle-hole cap) inside a larger jar containing pure Hexane. Seal the outer jar.
Timeline: Allow to stand undisturbed at room temperature (293 K) for 48–72 hours.
Method: Intrinsic Phasing (SHELXT) followed by Least-Squares Refinement (SHELXL).[1]
Validation: Check for disorder in the methyl group of the benzyl ring (often requires modeling over two positions).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the N1 vs. N2 isomer, highlighting the failure points of NMR and the definitive nature of X-ray.
Figure 1: Structural validation workflow. Note that NMR often leads to ambiguity for N-benzyl pyrazoles, necessitating the SC-XRD pathway for absolute confirmation.
Representative Structural Data & Interpretation
When you solve the structure, you must compare your experimental values against standard geometric parameters to confirm the chemical identity.
Key Geometric Parameters (Representative)
The table below shows what to look for in the solved structure of 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile.
Parameter
Atom Pair
Typical Value (Å/°)
Structural Significance
Bond Length
Confirms single bond connectivity (N-alkylation site).[1]
Indicates planar geometry around the pyrrole-like nitrogen.[1]
Torsion
Variable ()
Defines the "twist" of the benzyl ring relative to the pyrazole.[1]
Supramolecular Analysis (The "Hidden" Data)
X-ray data reveals how the drug molecules interact in the solid state, which dictates tablet stability.
Stacking: Look for centroid-to-centroid distances of 3.5–3.8 Å between the electron-deficient pyrazole ring and the electron-rich tolyl ring of an adjacent molecule.[1]
Weak Hydrogen Bonds: The nitrile nitrogen (
) often acts as an acceptor for weak bonds from the acidic proton at the pyrazole C5 position.[1]
To understand why the mixture exists (and why we validate), we must visualize the reaction pathway.
Figure 2: Reaction pathway showing the divergence of N1 and N2 isomers. SC-XRD distinguishes the Target (N1) from the Impurity (N2).[1]
Conclusion
While NMR remains the workhorse of daily synthetic monitoring, Single Crystal X-ray Diffraction is the non-negotiable standard for structural validation of N-alkylated pyrazoles . For 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile, SC-XRD provides three distinct advantages:
Unambiguous Regiochemistry: Distinguishes N1 vs. N2 alkylation without reliance on ambiguous NOE signals.[1]
Conformational Insight: Maps the torsion angle of the benzyl linker, aiding in docking studies for drug design.
Solid-State Profiling: Identifies hydration states (solvates) and polymorphs early in the development cycle.[1]
Recommendation: For any new batch of this API precursor, a unit cell check (15 minutes on a diffractometer) should be standard protocol to ensure phase purity before proceeding to biological assays.
References
Regioselectivity in Pyrazole Alkylation
Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
Crystallographic Data of Pyrazole Analogs
Zhang, Y., et al. (2015).[1] Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E.
NMR vs.
Alkorta, I., et al. (2023).[1][2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination and Spectroscopic Comparison. Molecules (MDPI).[1]
General Synthesis of N-Benzyl Pyrazoles
Popova, E.A., et al. (2019).[1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. [1]
Compound Data (PubChem)
National Center for Biotechnology Information.[1] (2025).[1][3][4][5][6] PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile.
Comparative Guide: Biological Activity of Pyrazole-4-carbonitrile Derivatives
Executive Summary The pyrazole-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry, distinguished by the presence of a nitrile (-CN) group at the C-4 position. Unlike its ester (carboxylate)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry, distinguished by the presence of a nitrile (-CN) group at the C-4 position. Unlike its ester (carboxylate) or amide analogs, the carbonitrile moiety offers a unique combination of high metabolic stability, compact steric profile, and potent hydrogen-bond acceptor capabilities.
This guide objectively compares the biological performance of pyrazole-4-carbonitrile derivatives against standard clinical therapeutics (Positive Controls) and alternative structural analogs. Analysis focuses on EGFR-tyrosine kinase inhibition (anticancer) and broad-spectrum antimicrobial efficacy , supported by experimental data and validated protocols.
Structural Rationale: The Carbonitrile Advantage
In rational drug design, the C-4 substituent on the pyrazole ring dictates pharmacokinetics and target binding.
Feature
-CN (Nitrile)
-COOEt (Ester)
-COOH (Acid)
Metabolic Stability
High (Resistant to esterases)
Low (Rapid hydrolysis in plasma)
Moderate (Phase II conjugation)
H-Bonding
Strong Acceptor (Dipole)
Acceptor
Donor/Acceptor
Steric Bulk
Linear, Compact (1.7 Å)
Bulky, Rotatable
Moderate
Lipophilicity
Moderate (Balanced LogP)
High (Poor solubility)
Low (Permeability issues)
Mechanistic Insight: The linear geometry of the cyano group allows it to penetrate deep into narrow hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases) without steric clash, a limitation often observed with bulky ester groups.
Recent studies have highlighted pyrano[2,3-c]pyrazole-3-carbonitriles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a primary target in Non-Small Cell Lung Cancer (NSCLC).
Table 1: IC50 Comparison of Pyrazole-4-CN Derivatives vs. Clinical Standards (EGFR Kinase Assay)
Compound ID
Structure Class
Target
IC50 (µM)
Potency Relative to Standard
Compound 16
Pyrazolo[3,4-d]pyrimidine-CN
EGFR (WT)
0.034
1.5x More Potent
Compound 4c
Pyrazole-4-carbonitrile
A549 (Lung Cell)
85.62 (µg/mL)
Moderate
Compound 15
Pyrazolo[3,4-d]pyrimidine-CN
EGFR (WT)
0.135
Comparable
Erlotinib
Quinazoline (Standard)
EGFR (WT)
0.050
Baseline (1.0)
Doxorubicin
Anthracycline
A549 (Lung Cell)
0.267
High Cytotoxicity
Data Sources: Synthesized from recent SAR studies [1, 2].
Mechanism of Action: EGFR Pathway Blockade
The pyrazole-4-carbonitrile derivatives function as ATP-competitive inhibitors. By occupying the ATP-binding pocket, they prevent the autophosphorylation of tyrosine residues, thereby halting the downstream signaling cascades (RAS/RAF/MEK) responsible for cell proliferation.
Figure 1: Mechanism of EGFR inhibition. Pyrazole-4-carbonitrile derivatives competitively displace ATP, preventing the phosphorylation cascade essential for tumor growth.
Antimicrobial Potency Analysis[3][4][5][6][7]
Derivatives such as 2,3-dihydro-1H-pyrazole-4-carbonitriles have demonstrated significant activity against multi-drug resistant (MDR) strains. The nitrile group is hypothesized to interact with bacterial DNA gyrase.
Key Insight: Halogenated phenyl rings at the N-1 position combined with the C-4 nitrile group (Compounds 5a, 5c) result in sub-microgram potency, outperforming standard antibiotics like Ciprofloxacin in specific in vitro assays [3].
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
One-Pot Synthesis of Pyrano[2,3-c]pyrazole-3-carbonitriles
Principle: A four-component condensation reaction.
Reagents: Ethyl acetoacetate, hydrazine hydrate, aldehyde, malononitrile.
Catalyst: Triethylamine (TEA) or Green catalysts (e.g., Co3O4 nanoparticles).
Precursor Formation: Mix ethyl acetoacetate (10 mmol) and hydrazine hydrate (10 mmol) in ethanol (20 mL). Stir for 10 min to form the pyrazolone intermediate.
Condensation: Add aromatic aldehyde (10 mmol) and malononitrile (10 mmol).
Catalysis: Add 3-4 drops of TEA. Reflux for 2-4 hours.
Validation: Monitor reaction progress via TLC (Solvent: n-Hexane:Ethyl Acetate 7:3).
Success Indicator: Disappearance of aldehyde spot; appearance of a fluorescent spot under UV.
Purification: Cool to RT. Filter the solid precipitate. Wash with cold ethanol and recrystallize from ethanol.
MTT Cytotoxicity Assay (Self-Validating)
Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7).
Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates. Incubate for 24h.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).
Negative Control: 0.1% DMSO (Must show 100% viability).
Positive Control:[1] Doxorubicin (Must show expected IC50).
Figure 2: Integrated workflow for the synthesis and biological validation of pyrazole derivatives.
References
Nassar, I. F., et al. (2022).[2] "Design, Synthesis and Biological Evaluation of Novel Pyrano[2,3-c]pyrazoles And Their Sugar Derivatives as Antimicrobial, Antioxidant and Anticancer Agents." Egyptian Journal of Chemistry. Link
Shawky, A. M., et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity." Scientific Reports. Link
Bekhit, A. A., et al. (2023). "Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives." Frontiers in Chemistry. Link
Kumar, M., et al. (2021).[3] "Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment." Molecular Diversity. Link
Executive Summary & Operational Context 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is a functionalized organic intermediate commonly used in the synthesis of bioactive compounds, particularly kinase inhibitors. Its di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Context
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile is a functionalized organic intermediate commonly used in the synthesis of bioactive compounds, particularly kinase inhibitors. Its disposal profile is dictated by two critical structural motifs: the pyrazole ring (nitrogen-rich, potential for NOx generation) and the nitrile group (-CN) .
While organic nitriles are generally more stable than inorganic cyanides, they pose a latent risk of releasing hydrogen cyanide (HCN) gas if subjected to strong acids or metabolic hydrolysis. Therefore, the Core Directive for disposal is strict segregation from acidic waste streams and oxidative destruction via professional incineration.
This guide provides a self-validating protocol to ensure compliance with EPA (RCRA) standards and OSHA Laboratory Standards (29 CFR 1910.1450).
Hazard Profiling & Incompatibility Matrix
Before initiating disposal, you must understand the chemical behavior that drives the safety protocols.
Functional Group
Hazard Characteristic
Critical Incompatibility
Nitrile (-CN)
Hydrolysis under acidic conditions can release HCN gas.
Note: Write "ORGANIC NITRILE - DO NOT ACIDIFY" clearly on the tag.
Storage: Store in a closed container designated for "Solid Toxic Waste" until pickup.
B. Liquid Waste (Reaction Mixtures & Rinsates)
Applicability: Mother liquors from synthesis, HPLC effluent, glassware rinses.
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (usually HDPE or Steel).
The pH Check (Self-Validating Step):
Procedure: Dip a pH strip into the waste solution before pouring it into the central carboy.
Requirement: pH must be ≥ 6.
Correction: If acidic, slowly add 1M NaOH or saturated Sodium Bicarbonate until neutral.
Consolidation: Pour into the Non-Halogenated Organic Solvent waste stream.
Exception: If dissolved in DCM or Chloroform, use the Halogenated stream, but ensure that stream is also free of strong acids.
C. Empty Containers
Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., Acetone or Ethanol).
Rinsate Disposal: Treat the rinsate as Liquid Waste (see Section B).
Defacing: Cross out the original label and mark "Empty."
Disposal: Discard the glass/plastic container in the standard lab glass trash or recycle bin, depending on facility rules.
Regulatory Compliance Data
The following table summarizes the regulatory framework for this chemical class. While specific RCRA P-codes are assigned to specific commercial chemicals, unlisted intermediates are classified by characteristic.
Agency
Classification/Code
Operational Requirement
EPA (RCRA)
D001 (Ignitable) or D003 (Reactivity - Cyanide bearing)
If the waste tests positive for releasable cyanide, it is D003. Most organic nitriles are disposed of as Non-Regulated Toxic Organics unless they exhibit specific reactivity.
DOT
Class 6.1 (Toxic Substances)
Labeling required for transport off-site.
OSHA
29 CFR 1910.1450
Chemical Hygiene Plan must explicitly cover nitrile handling.
Note on Incineration: The ultimate fate of this waste stream is high-temperature incineration with a scrubber system. This ensures the complete oxidation of the nitrile to CO₂ and N₂, preventing environmental cyanide release.
Emergency Contingencies
Spill (Solid): Dampen with a chemically inert solvent (e.g., PEG-400 or water if compatible) to prevent dust. Sweep up avoiding dust generation.[3] Place in a sealed container.
Spill (Liquid): Absorb with vermiculite or sand.[2] DO NOT use acidic absorbents (like some clay-based acid neutralizers).
Exposure:
Skin: Wash with soap and water for 15 minutes. The lipophilic benzyl group aids absorption; speed is critical.
Ingestion:[4] Seek immediate medical attention.[3][4][5][6] Treat as potential nitrile poisoning (monitor for hypoxia).
References
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor.[8]
[Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification (40 CFR Part 261).
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole-4-carbonitrile derivatives (General Safety Profile).
[Link]